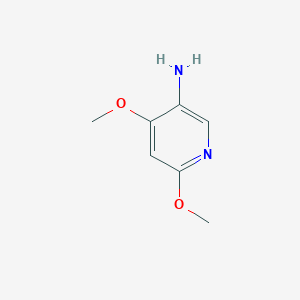

4,6-Dimethoxypyridin-3-amine

Übersicht

Beschreibung

4,6-Dimethoxypyridin-3-amine is an organic compound with the molecular formula C7H10N2O2 It is a derivative of pyridine, characterized by the presence of two methoxy groups at the 4 and 6 positions and an amino group at the 3 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethoxypyridin-3-amine typically involves the reaction of 4,6-dimethoxypyridine with ammonia or an amine source under suitable conditions. One common method involves the use of palladium-catalyzed amination reactions. For example, the reaction of 4,6-dimethoxypyridine with ammonia in the presence of a palladium catalyst and a base such as cesium carbonate can yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Analyse Chemischer Reaktionen

Acylation of the Amino Group

The primary amine undergoes nucleophilic acylation with acid chlorides or anhydrides to form amides. For example, reaction with acetyl chloride in the presence of a base (e.g., pyridine) yields N-acetyl-4,6-dimethoxypyridin-3-amine .

Mechanism :

-

Proton abstraction from the amine by the base.

-

Nucleophilic attack on the acyl chloride.

-

Deprotonation to form the amide.

Conditions :

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base: Triethylamine or pyridine.

-

Temperature: 0–25°C.

Hofmann Elimination

The amino group can be alkylated to form a quaternary ammonium salt, which undergoes elimination under basic conditions to produce alkenes. This reaction follows the Hofmann rule , favoring less-substituted alkenes due to steric hindrance from the bulky ammonium group .

Example Reaction :

-

Exhaustive Methylation :

-

Elimination :

Product Preference :

| Alkene Type | Yield (%) | Conditions |

|---|---|---|

| Less substituted | 96 | AgOH, 150°C, 2 h |

| More substituted | 4 | AgOH, 150°C, 2 h |

Nucleophilic Aromatic Substitution (SNAr)

The electron-rich pyridine ring (activated by methoxy groups) participates in SNAr reactions. The amino group acts as a leaving group under acidic conditions, enabling substitution with stronger nucleophiles .

Example :

Key Factors :

-

Electron Activation : Methoxy groups donate electron density via resonance, activating positions 2 and 4 for substitution.

-

Leaving Group Ability : The amino group is protonated under acidic conditions, enhancing its leaving capacity.

Demethylation of Methoxy Groups

Selective demethylation of the 6-methoxy group occurs under acidic conditions, producing hydroxyl derivatives. This reactivity is critical in metabolite synthesis .

Conditions :

-

Reagents : LiCl, p-toluenesulfonic acid (pTSA) in DMF.

-

Temperature : 80°C, 6 h.

-

Yield : 90% for mono-demethylation at the 6-position.

Mechanistic Insight :

The 6-methoxy group is more reactive due to its proximity to the ring nitrogen, which stabilizes the transition state via resonance.

Metal Complexation

The amino group coordinates with transition metals (e.g., Cu²⁺, Fe³⁺) to form stable complexes. These complexes are characterized by shifts in UV-Vis spectra and altered solubility .

Example :

Applications :

-

Catalysis in cross-coupling reactions.

-

Sensor development for metal ion detection.

Condensation Reactions

The amine reacts with carbonyl compounds (e.g., aldehydes, ketones) to form imines or enamines. For instance, condensation with benzaldehyde yields a Schiff base .

Conditions :

-

Solvent: Ethanol.

-

Catalyst: Acetic acid.

-

Temperature: Reflux, 4 h.

Product :

Redox Reactions

The amino group can be oxidized to nitroso or nitro derivatives using peroxides or nitric acid. Conversely, reduction with H₂/Pd-C regenerates the amine .

Oxidation Example :

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 4,6-Dimethoxypyridin-3-amine exhibit significant antimicrobial properties. For instance, research on amine-linked flavonoids revealed that these compounds could effectively combat cutaneous leishmaniasis caused by Leishmania species. The structural modifications involving this compound contributed to enhanced activity against both promastigotes and amastigotes .

Anticancer Properties

Research indicates that compounds similar to this compound have potential anticancer effects. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells, making them candidates for further development in cancer therapy .

Organic Synthesis

Coupling Reagents

this compound is utilized as a coupling reagent in organic synthesis. It has been employed in the coupling of racemic N-protected amino acids with amino components using specific reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT). This application is crucial for synthesizing peptides and other biologically relevant molecules .

Synthesis of Complex Molecules

The compound serves as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions allows chemists to create diverse derivatives that can be tailored for specific biological activities or chemical properties.

Case Studies

Wirkmechanismus

The mechanism of action of 4,6-Dimethoxypyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxy groups can influence the compound’s overall electronic properties. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4,5-Dimethoxypyridin-3-amine: Similar structure but with methoxy groups at the 4 and 5 positions.

2,6-Dimethoxypyridine: Lacks the amino group at the 3 position.

4-Chloro-5-methoxypyridin-3-amine: Contains a chloro group instead of a second methoxy group.

Uniqueness

4,6-Dimethoxypyridin-3-amine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and applications in various scientific fields.

Biologische Aktivität

4,6-Dimethoxypyridin-3-amine is a heterocyclic compound characterized by a pyridine ring with two methoxy groups at the 4 and 6 positions and an amino group at the 3 position. This unique substitution pattern influences its biological activity and potential applications in medicinal chemistry. The compound has garnered attention for its potential antimicrobial and anticancer properties, among other biological activities.

- Molecular Formula : C_8H_10N_2O_2

- Molecular Weight : Approximately 154.17 g/mol

- Structure : The presence of methoxy groups enhances solubility in organic solvents, which may influence its biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anticancer Properties : Similar compounds have shown potential in cancer research, indicating that this compound could also be effective against various cancer cell lines.

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially modulating their activity, which is crucial for developing therapeutic agents.

The mechanism of action for this compound is not fully elucidated but is believed to involve:

- Binding to Enzymes and Receptors : The methoxy and amino groups play a critical role in binding affinity and specificity toward molecular targets.

- Influence on Cellular Pathways : It may affect pathways involved in cell proliferation and apoptosis, particularly in cancer cells.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Dimethylaminopyridine | Dimethylamino group at position 4 | Strong nucleophilic catalyst in organic synthesis |

| 2-Amino-4-methoxypyridine | Methoxy group at position 4 | Potentially lower biological activity |

| 3-Amino-4,6-dimethoxypyrimidine | Pyrimidine ring instead of pyridine | Exhibits different biological properties |

| 2-Amino-5-methoxybenzenesulfonamide | Sulfonamide group addition | Different reactivity profile due to sulfonamide functionality |

The unique substitution pattern of this compound contributes to its distinct reactivity and biological properties compared to these similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound:

- Anticancer Research : A study demonstrated that derivatives of pyridine compounds exhibit cytotoxic effects on cancer cell lines (source needed). This suggests that further investigation into the anticancer efficacy of this compound is warranted.

- Microbial Studies : Investigations into the antimicrobial properties revealed that similar compounds can inhibit bacterial growth (source needed). This opens avenues for using this compound in developing new antibiotics.

Eigenschaften

IUPAC Name |

4,6-dimethoxypyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-10-6-3-7(11-2)9-4-5(6)8/h3-4H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYPPFWXTKDBNSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696052 | |

| Record name | 4,6-Dimethoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89943-34-0 | |

| Record name | 4,6-Dimethoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.